![molecular formula C18H22N4O2 B14161289 N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide CAS No. 714285-77-5](/img/structure/B14161289.png)
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a quinoline derivative with a pyrazole derivative, followed by functional group modifications to introduce the methoxy and propyl groups. The final step involves the formation of the amide bond with 2-methylpropanamide. Industrial production methods often employ optimized reaction conditions, such as the use of specific solvents and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has shown that this compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses. These interactions are mediated by the unique structural features of the compound, which allow it to fit into the binding pockets of its targets .
Comparison with Similar Compounds
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure, camptothecin has a different mechanism of action involving topoisomerase inhibition.
Mepacrine: Another antimalarial compound, mepacrine has a similar quinoline core but different substituents.
Hydroquinine: Used in the treatment of malaria, hydroquinine has a similar quinoline structure but lacks the pyrazole moiety .
This compound stands out due to its unique combination of the quinoline and pyrazole rings, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
714285-77-5 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C18H22N4O2/c1-5-8-22-17-14(16(21-22)20-18(23)11(2)3)10-12-9-13(24-4)6-7-15(12)19-17/h6-7,9-11H,5,8H2,1-4H3,(H,20,21,23) |
InChI Key |
CJYLCDIGUMBCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C(C)C |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


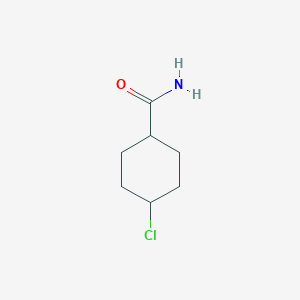
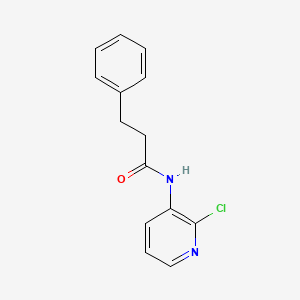


![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
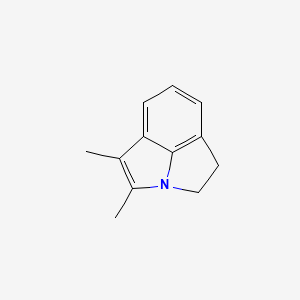
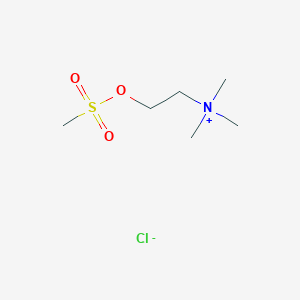
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
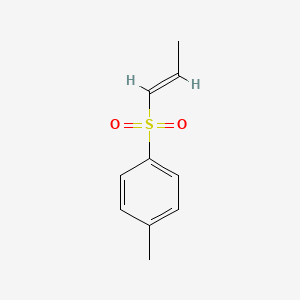
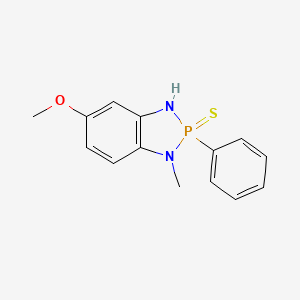
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)

